The compound known as MMP-8/MMP-26 Fluorogenic Substrate is a specialized peptide substrate designed for the study of matrix metalloproteinase-8 and matrix metalloproteinase-26 activities. These enzymes are part of the matrix metalloproteinase family, which plays crucial roles in the degradation of extracellular matrix components, influencing various physiological and pathological processes. The fluorogenic substrate allows for real-time monitoring of enzymatic activity through fluorescence, making it a valuable tool in biochemical research.
MMP-8/MMP-26 Fluorogenic Substrate is synthesized as a synthetic peptide, typically characterized by the sequence DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg. This substrate is commercially available from various suppliers, including MedChemExpress and AbMole, for research purposes related to diseases such as atherosclerosis, pulmonary fibrosis, and sepsis .
This compound falls under the category of fluorogenic substrates, specifically designed for matrix metalloproteinases. It is classified based on its ability to fluoresce upon cleavage by specific enzymes, allowing researchers to quantify enzyme activity in real time.
The synthesis of MMP-8/MMP-26 Fluorogenic Substrate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the support and purified using high-performance liquid chromatography.
The molecular structure of MMP-8/MMP-26 Fluorogenic Substrate can be described by its amino acid sequence: DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg. The structure features a fluorophore (DNP) at one end, which emits fluorescence upon cleavage by the target enzymes.
The molecular weight of this substrate is approximately 1,200 Da, and it typically exhibits strong fluorescence characteristics due to the presence of the DNP group. The structural integrity and specificity towards MMP-8 and MMP-26 are critical for its functionality in assays.
The primary reaction involving MMP-8/MMP-26 Fluorogenic Substrate is its hydrolysis by matrix metalloproteinases. Upon cleavage at specific peptide bonds (e.g., between Ala and Tyr), fluorescence is released due to the separation of the fluorophore from the quencher.
The mechanism by which MMP-8/MMP-26 Fluorogenic Substrate operates involves binding to the active site of matrix metalloproteinases. Upon binding, the enzyme catalyzes the hydrolysis of specific peptide bonds within the substrate.
This process results in a conformational change that separates the fluorophore from its quencher, leading to an increase in fluorescence that can be monitored continuously. This characteristic enables real-time kinetic studies of enzyme activity.
MMP-8/MMP-26 Fluorogenic Substrate has numerous scientific applications:
The development of fluorogenic substrates for matrix metalloproteinases represents a convergence of enzymology, synthetic chemistry, and optical technology. The foundational work began with Jerome Gross and Charles Lapiere's 1962 discovery of tadpole collagenolytic activity, which identified the first matrix metalloproteinase (later termed matrix metalloproteinase-1) [1]. Early assays relied on radioactive collagen fibrils or colorimetric peptides, which provided functional data but suffered from low sensitivity, inability to monitor real-time kinetics, and complex handling requirements. The 1970s–1980s saw purification of additional matrix metalloproteinases (e.g., matrix metalloproteinase-2, matrix metalloproteinase-3), intensifying demand for precise activity measurements [1] [4].
A paradigm shift occurred with the adoption of fluorescence resonance energy transfer (FRET)-based peptides in the late 1980s. McQuibban et al.'s work exemplified this transition, demonstrating that fluorogenic substrates containing ortho-aminobenzoyl (Abz) and 3-nitro-tyrosine (Tyr(NO₂)) quencher pairs could quantitatively measure matrix metalloproteinase activity with second-scale temporal resolution [4]. By the 1990s, substrates featuring 7-methoxycoumarin-4-acetyl (MCA) and N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa) became standardized, enabling high-throughput screening (HTS) of matrix metalloproteinase inhibitors. Technological milestones further included:
Table 1: Key Advances in Fluorogenic Substrate Technology
Time Period | Substrate Chemistry | Detection Limit | Primary Application |
---|---|---|---|
1960s–1970s | ¹⁴C-labeled collagen | ~10 pmol/min | Collagenase kinetics |
1980s | Abz-Leu-Gly↓Leu-Tyr(NO₂) | 100 nM | Stromelysin-1 activity |
1990s | MCA-Pro-Leu↓Gly-Leu-Dpa-Ala-Arg-NH₂ | 1 nM | High-throughput screening |
2010s | Cy5-Gly-Pro↓Leu-Gly-Leu-IA-QSY21 | 0.1 nM | Intravital tumor imaging |
Modern fluorogenic systems now incorporate near-infrared fluorophores (e.g., Cy5) and quantum dots, allowing deep-tissue imaging in live models. These advances transformed matrix metalloproteinase research from purely biochemical characterization to dynamic physiological analysis [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0